molecular formula C18H20O3 B2990571 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid CAS No. 121108-85-8

2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid

Cat. No. B2990571
CAS RN: 121108-85-8
M. Wt: 284.355
InChI Key: KXDCEPUVFZPYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” is a chemical compound with the molecular formula C15H14O3 . It is also known by other names such as 4-benzyloxyphenylacetic acid, 2-4-benzyloxy phenyl acetic acid, and benzeneacetic acid . The compound has a molecular weight of 242.274 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” consists of a benzyloxyphenyl group attached to an acetic acid moiety . The compound’s structure can be represented by the SMILES notation: C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O .


Physical And Chemical Properties Analysis

The compound “2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” has a molecular weight of 242.274 g/mol . The melting point of a similar compound, 4-Benzyloxyphenylacetic acid, is reported to be between 119°C to 121°C .

Safety and Hazards

While specific safety data for “2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid” is not available, similar compounds are known to cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as epoxide hydrolase . This enzyme plays a crucial role in the metabolism of xenobiotics and the biosynthesis of signaling molecules.

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.

Biochemical Pathways

Benzoic acid, a related compound, is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . These pathways are involved in the production of a wide range of secondary metabolites, including flavonoids, coumarins, and lignins.

Pharmacokinetics

The compound’s water solubility, indicated by its sorption to aerosols , suggests that it may be readily absorbed and distributed in the body. The compound’s interaction with enzymes such as epoxide hydrolase may also play a role in its metabolism.

Result of Action

The compound’s potential interactions with enzymes such as epoxide hydrolase could result in changes in the metabolism of xenobiotics and the biosynthesis of signaling molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid. For instance, the compound’s water solubility suggests that it may spread in water systems, potentially affecting its distribution and action. Additionally, the compound’s susceptibility to atmospheric oxidation could influence its stability and efficacy.

properties

IUPAC Name

3-methyl-2-(4-phenylmethoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13(2)17(18(19)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDCEPUVFZPYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid

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